N-Hydroxypicolinimidoyl chloride
Description
Significance of Imidoyl Chlorides in Modern Organic Synthesis
Imidoyl chlorides, characterized by the RC(NR')Cl functional group, are highly reactive compounds that serve as crucial intermediates in a multitude of organic transformations. wikipedia.org Their reactivity stems from the electrophilic nature of the carbon atom double-bonded to nitrogen and the presence of a good leaving group, the chloride ion. fiveable.me This inherent reactivity allows for facile nucleophilic substitution, making them versatile precursors for the synthesis of various nitrogen-containing compounds such as amidines, imidates, and thioimidates. wikipedia.org
The utility of imidoyl chlorides extends to the construction of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. wikipedia.orgfiveable.me They participate in well-known named reactions, including the Gattermann, Houben-Hoesch, and Beckmann rearrangements, underscoring their fundamental importance in the synthetic chemist's toolkit. wikipedia.org The ability to readily prepare imidoyl chlorides from amides using common chlorinating agents like thionyl chloride or phosgene (B1210022) further enhances their synthetic appeal. wikipedia.org
Structural Context and Unique Features of the N-Hydroxy Picolinimidoyl Moiety
N-Hydroxypicolinimidoyl chloride distinguishes itself through the incorporation of a picolinimidoyl core, which is a pyridine (B92270) ring bearing an imidoyl chloride group, and a hydroxyl group attached to the imine nitrogen. This N-hydroxy functionality imparts unique electronic and steric properties to the molecule. The presence of the N-O bond is often considered a "structural alert" in drug design due to potential metabolic instability. nih.govnih.gov However, when the N-hydroxy group is part of a cyclic or specific acyclic structure, this liability can be mitigated, and in some cases, it can confer desirable biological activities. nih.govnih.gov
The pyridine ring introduces a heterocyclic element that can engage in various intermolecular interactions, influencing the compound's physical and biological properties. The combination of the reactive imidoyl chloride and the potentially modifiable N-hydroxy group within a pyridine framework creates a multifunctional building block with significant potential for creating diverse molecular architectures.
Evolution of Research Trajectories for this compound and Its Congeners
Initial research involving imidoyl chlorides focused on their fundamental reactivity and application in classical organic reactions. jetir.org Over time, the focus has shifted towards the synthesis of more complex and functionally rich molecules. The introduction of the N-hydroxy group, as seen in this compound, represents a more recent avenue of exploration.
Current research is increasingly directed towards leveraging the unique properties of N-hydroxy-containing compounds for therapeutic purposes. nih.gov For instance, sustainable synthetic methods, such as electro-organic synthesis, are being developed to access novel N-hydroxy heterocycles for pharmaceutical research. analytik.news The study of congeners, or related compounds, of this compound, often involves modifying the pyridine ring or the substituents on the imidoyl carbon to fine-tune the molecule's reactivity and biological profile. For example, the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides has been shown to yield various heterocyclic skeletons. nih.gov The development of milder and more selective chlorinating agents, such as N-chlorosuccinimide (NCS), for the synthesis of related sulfonimidoyl chlorides, also reflects the trend towards more controlled and sustainable synthetic methodologies. nih.govorganic-chemistry.org
Properties
IUPAC Name |
N-hydroxypyridine-2-carboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPHBYKYXWYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Hydroxypicolinimidoyl Chloride
Strategic Precursor Selection and Initial Functionalization
The foundation for the synthesis of N-Hydroxypicolinimidoyl chloride lies in the careful selection and modification of the initial pyridine (B92270) scaffold. The strategic introduction of substituents onto the pyridine ring and the subsequent formation of a hydroxylamine-based intermediate are critical preliminary steps.
Pyridine Ring Derivatization Approaches
The synthesis typically commences with a substituted pyridine to introduce desired functionality into the final product. The derivatization of the pyridine ring can be achieved through various methods, including the use of pre-functionalized starting materials or by performing reactions on the pyridine core itself. organic-chemistry.org For instance, starting with a molecule like 5-methylpyridine allows for the synthesis of a final product bearing a methyl group at the 5-position of the pyridine ring. The synthesis of substituted pyridines can be accomplished through cascade reactions or by coupling reactions, such as those involving alkenylboronic acids and ketoxime derivatives. organic-chemistry.org Another approach involves the transformation of pyridine N-oxides, which can be reacted with Grignard reagents to introduce alkyl or aryl groups at the 2-position. organic-chemistry.org More advanced methods even allow for the isotopic labeling of the pyridine ring, for example, by converting ¹⁴N-pyridines into their ¹⁵N-isotopologs through ring-opening to Zincke imine intermediates followed by ring-closure with ¹⁵NH₄Cl. nih.govnih.gov
Preparation of Hydroxylamine-Based Intermediates
A crucial step in the synthetic sequence is the conversion of the pyridine derivative into a hydroxylamine-based intermediate, typically an aldoxime. This is most commonly achieved by reacting a picolinaldehyde derivative with hydroxylamine (B1172632). These N-pyridyl-N-hydroxylamine intermediates are versatile precursors for further functionalization. nih.gov The synthesis of these hydroxylamine derivatives can be performed as a one-pot, two-step sequence starting from nitropyridines. nih.gov The hydroxylamine moiety serves as a "tethered nitrogen" source, which can facilitate intramolecular reactions to control stereo- and regiochemistry in more complex syntheses. nih.gov
Chlorination Reagents and Protocols
The conversion of the hydroxylamine-based intermediate, such as a picolinaldoxime, to the target this compound is accomplished through a chlorination reaction. The choice of chlorinating agent and reaction conditions is paramount to achieving high yield and selectivity.
N-Chlorosuccinimide (NCS)-Mediated Transformations in Aprotic Solvents
N-Chlorosuccinimide (NCS) is a widely used reagent for chlorination due to its mild nature and selectivity. wikipedia.orgchemicalbook.com It serves as a source of an electrophilic chlorine atom ("Cl+"). wikipedia.org The reaction is typically carried out in aprotic solvents to prevent unwanted side reactions. NCS is effective for the chlorination of various substrates, including electron-rich aromatic systems and for the conversion of aldoximes to the corresponding hydroximoyl chlorides. chemicalbook.comcommonorganicchemistry.com The reactivity of NCS can be enhanced with additives. For example, acids like trifluoromethanesulfonic acid can activate NCS for the halogenation of less reactive aromatic compounds. organic-chemistry.org
Table 1: Conditions for NCS-Mediated Chlorination
| Substrate Type | Reagent | Solvent | Conditions | Reference |
| Aldoximes | N-Chlorosuccinimide (NCS) | Aprotic (e.g., DMF, CH₂Cl₂) | Room Temperature | chemicalbook.com |
| Deactivated Aromatics | NCS, BF₃-H₂O | Not specified | Not specified | organic-chemistry.org |
| Aldehydes | NCS, (S)-pyrrolidine-thiourea | Not specified | Not specified | organic-chemistry.org |
This table represents typical conditions and may vary based on the specific substrate.
Application of Phosphorus Oxychloride and Thionyl Chloride
Alternative and more potent chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).
Phosphorus Oxychloride (POCl₃) is a strong dehydrating and chlorinating agent. google.com It is particularly effective for converting hydroxy groups on nitrogen heterocycles to chlorides. researchgate.net Reactions with POCl₃ are often conducted at elevated temperatures, sometimes using POCl₃ as both the reagent and the solvent. commonorganicchemistry.com The workup procedure requires careful quenching, typically by pouring the reaction mixture into ice, due to the highly exothermic reaction of POCl₃ with water. commonorganicchemistry.comacsgcipr.org
Thionyl Chloride (SOCl₂) is another common reagent for converting hydroxyl groups to chlorides. researchgate.net It can be used to chlorinate N-pyridyl-N-hydroxylamine intermediates, often in the presence of a base like potassium carbonate in a solvent such as dichloromethane (B109758) (CH₂Cl₂), to yield the desired chlorinated pyridine derivatives with high selectivity. nih.gov
Table 2: Comparison of Chlorinating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Aprotic solvent, often at room temperature. | Mild, selective, solid reagent (easy to handle). | May require activation for less reactive substrates. |
| Phosphorus Oxychloride (POCl₃) | Often neat or in a high-boiling solvent, elevated temperatures. | Powerful, effective for unreactive substrates. | Highly reactive with water, workup can be hazardous. |
| Thionyl Chloride (SOCl₂) | Often with a base (e.g., K₂CO₃) in an inert solvent (e.g., CH₂Cl₂). | Effective, produces gaseous byproducts (HCl, SO₂). | Corrosive, requires careful handling due to toxicity. |
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For instance, in NCS-mediated chlorinations, the choice of an aprotic solvent is critical. In reactions involving POCl₃, temperature control is essential; reactions may be initiated at 0°C and then heated to reflux for several hours to ensure complete conversion. commonorganicchemistry.com The use of an excess of the chlorinating agent is common to drive the reaction to completion, but this necessitates a careful quenching and purification process. acsgcipr.org The addition of a base, such as triethylamine (B128534) or potassium carbonate, can be critical in reactions with thionyl chloride to neutralize the generated HCl and promote the desired transformation. nih.govresearchgate.net The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion and to avoid over-reaction or degradation of the product. researchgate.net
Solvent System Design
The choice of solvent is a cornerstone of the synthetic strategy, influencing reaction rates, solubility of reagents, and the stability of intermediates. A range of solvents and solvent systems have been explored to optimize the formation of this compound.
N,N -Dimethylformamide (DMF): This polar aprotic solvent is frequently utilized in organic synthesis due to its ability to dissolve a wide array of organic compounds and its high boiling point. wikipedia.orgnih.gov In the context of imidoyl chloride synthesis, DMF can play a multifaceted role. nih.gov It not only serves as a solvent but can also act as a catalyst, particularly in reactions involving the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride or oxalyl chloride. wikipedia.orgatamanchemicals.com The mechanism often involves the in-situ formation of a Vilsmeier-type reagent, which is a potent electrophile. wikipedia.orgnih.gov
Dichloromethane (DCM): As a volatile organic solvent, dichloromethane is widely used in chemical manufacturing, including the pharmaceutical industry. knowde.comresearchgate.net Its ability to dissolve a broad spectrum of organic compounds and its low boiling point facilitate easy removal from the final product. knowde.com In the synthesis of this compound, DCM can serve as an effective reaction medium. However, due to health and environmental concerns, efforts are being made to replace it with more benign alternatives. researchgate.net
Two-Phase Systems: Aqueous two-phase systems (ATPS) represent an innovative approach to reaction and purification processes. nih.govresearchgate.net These systems, often composed of a polymer and a salt solution or two different polymers, can also be formed using ionic liquids and an organic solvent like acetonitrile. nih.govresearchgate.net The separation of products is often facilitated by the partitioning of the target molecule into one of the phases, which can be enhanced by centrifugation. nih.gov While not explicitly detailed for this compound in the provided context, the principles of ATPS could offer a novel and efficient method for its synthesis and purification, particularly for separating the product from water-soluble byproducts.
Temperature Regulation and Kinetic Control
The precise control of temperature is paramount in the synthesis of this compound to manage reaction kinetics and minimize the formation of undesired byproducts.
Kinetic and thermodynamic models, often investigated using computational methods like Density Functional Theory (DFT), provide insights into the reaction pathways and activation barriers. nih.gov For instance, studies on the formation of acid chlorides from carboxylic acids using thionyl chloride reveal that the process can proceed through competing pathways with multiple activation barriers. nih.gov These barriers are influenced by the electronic and steric nature of the substrates.
In a practical laboratory setting, controlling the temperature during a reaction like the reduction of chloroform (B151607) to dichloromethane is crucial for selectively obtaining the desired product. youtube.com Distillation at a specific temperature, based on the boiling points of the components, allows for the separation of the product from starting materials and other byproducts. youtube.com This principle of kinetic control through temperature regulation is directly applicable to the synthesis of this compound, where careful heating or cooling can favor the desired reaction pathway.
Synthesis of Substituted this compound Derivatives
The functionalization of the picoline ring allows for the creation of a diverse library of this compound derivatives, each with potentially unique properties. Strategies for introducing substituents at specific positions are therefore of great interest.
Regioselective Halogenation Strategies
The introduction of halogen atoms at specific positions on the aromatic ring can significantly alter the electronic properties and reactivity of the molecule.
5-chloro-N-hydroxypicolinimidoyl chloride: The synthesis of chloro-substituted aromatic compounds can be achieved through various methods. One common approach involves the direct chlorination of a precursor molecule. For instance, 5-chloro-8-hydroxyquinoline (B194070) can be prepared by the chlorination of 8-hydroxyquinoline. google.com Another route involves the cyclization of substituted precursors, such as the reaction of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol (B165678) with glycerol. google.com These general strategies for introducing a chlorine atom onto an aromatic ring can be adapted for the synthesis of 5-chloro-N-hydroxypicolinimidoyl chloride.
(Z)-6-bromo-N-hydroxypicolinimidoyl chloride: Regioselective halogenation is a key challenge in organic synthesis. The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes and heterocycles under mild conditions. nih.gov This method offers high yields and selectivity, and its versatility has been demonstrated through one-pot sequential halogenation and cross-coupling reactions. nih.gov Such a strategy could be employed for the regioselective bromination of a suitable picoline derivative to ultimately yield (Z)-6-bromo-N-hydroxypicolinimidoyl chloride. The "(Z)-" designation refers to the stereochemistry about the C=N double bond, which can often be controlled by the reaction conditions.
Reactivity and Mechanistic Pathways of N Hydroxypicolinimidoyl Chloride
Nucleophilic Substitution Reactions at the Carbonimidoyl Chloride Center
The carbon atom of the carbonimidoyl chloride group in N-Hydroxypicolinimidoyl chloride is electrophilic due to the electron-withdrawing effects of the adjacent chlorine and nitrogen atoms. This makes it susceptible to attack by a variety of nucleophiles, leading to substitution of the chloride ion. These reactions typically proceed through a nucleophilic addition-elimination mechanism.
Reaction with Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted picolinamide (B142947) oximes. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonimidoyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the final product. clockss.org
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. vedantu.com An excess of the reacting amine can also serve this purpose. For example, the reaction of arylhydroximoyl chlorides with ethylenediamine (B42938) proceeds smoothly to yield 2-arylimidazolines through a nucleophilic addition followed by intramolecular cyclization and elimination of the hydroxylamino portion. clockss.org This highlights the utility of this reaction in synthesizing heterocyclic compounds.
Table 1: Reaction of Arylhydroximoyl Chlorides with Ethylenediamine clockss.org
| Aryl Group | Product | Yield (%) |
| C₆H₅ | 2-Phenylimidazoline | 70 |
| 4-MeC₆H₄ | 2-(4-Tolyl)imidazoline | 85 |
| 4-MeOC₆H₄ | 2-(4-Methoxyphenyl)imidazoline | 60 |
This table showcases the yields for the synthesis of 2-arylimidazolines from the corresponding arylhydroximoyl chlorides, demonstrating the efficiency of the nucleophilic addition of ethylenediamine.
Reaction with Thiols
The reaction of this compound with thiols or their corresponding thiolates leads to the formation of S-alkyl or S-aryl thiohydroximates. This transformation proceeds via a nucleophilic substitution where the sulfur atom of the thiol attacks the electrophilic carbon of the hydroximoyl chloride, displacing the chloride ion. researchgate.netnih.gov
The synthesis of thiohydroximic acid derivatives is a key application of this reactivity. nih.gov While direct studies on this compound are limited, the general reactivity of hydroximoyl chlorides suggests a facile reaction. For instance, thiofunctionalized hydroximoyl chlorides are key intermediates in the synthesis of certain glucosinolates, where they are coupled with 1-thio-β-d-glucopyranose. researchgate.net The reaction is typically performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Displacement by Oxygen Nucleophiles
Oxygen nucleophiles, such as alcohols and alkoxides, can displace the chloride in this compound to form O-alkyl picolinohydroximates, which are also known as imidates. This reaction follows the general nucleophilic addition-elimination pathway observed with other nucleophiles. libretexts.orgchemguide.co.uk
The reaction of an acyl chloride with an alcohol is a classic example of this type of transformation, yielding an ester. libretexts.orgchemguide.co.uk Similarly, the reaction of ethanoyl chloride with sodium ethoxide, a strong oxygen nucleophile, readily produces ethyl ethanoate. vedantu.com By analogy, this compound is expected to react with alcohols in the presence of a base, or with alkoxides directly, to afford the corresponding O-alkyl imidates. These reactions are often vigorous and may require cooling. libretexts.org
Redox Chemistry of the N-Hydroxypicolinimidoyl Moiety
The N-Hydroxypicolinimidoyl moiety contains two key sites for redox chemistry: the pyridine (B92270) nitrogen, which can be oxidized, and the N-hydroxy-imidoyl group, which can be reduced.
Pathways to N-Oxide Derivatives
The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding pyridine-N-oxide derivative. This transformation is a common reaction for pyridines and related heterocyclic compounds. wikipedia.orgyoutube.com Typical oxidizing agents for this purpose include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a catalyst. arkat-usa.org
The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, making it more electron-deficient. This can influence the reactivity of the other functional groups in the molecule and is a common strategy in medicinal chemistry to modulate the properties of a drug candidate. youtube.comsemanticscholar.org
Table 2: Common Oxidizing Agents for Pyridine N-Oxidation arkat-usa.org
| Oxidizing Agent | Typical Conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) |
| Hydrogen Peroxide/Acetic Acid | Heating |
| Hydrogen Peroxide/Methyltrioxorhenium (MTO) | Catalytic MTO |
| Dimethyldioxirane (DMD) | Acetone |
This table summarizes common reagents used for the N-oxidation of pyridine derivatives, which are applicable to this compound.
Reductive Transformations to Amine and Hydroxylamine (B1172632) Compounds
The N-hydroxypicolinimidoyl moiety can undergo reduction to yield either picolinamine derivatives or picolinamide oxime (a hydroxylamine compound). The outcome of the reduction depends on the reducing agent and the reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both the C=N double bond and the N-O bond, leading to the formation of the corresponding amine. byjus.commasterorganicchemistry.com The reduction of amides and nitriles to amines by LiAlH₄ is a well-established transformation. byjus.com
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may selectively reduce the carbonimidoyl chloride to an aldehyde under specific conditions, but further reduction of the N-hydroxy-imidoyl group is also possible. chemistrysteps.combohrium.commdma.ch The reaction of hydroximoyl chlorides with ammonia (B1221849) or hydroxylamine can directly yield amidoximes or hydroxamidoximes, respectively. clockss.org Specifically, the synthesis of picolinamide oxime, which is N'-hydroxypyridine-2-carboximidamide, represents a formal reduction of the chloride to a hydroxylamine derivative. nih.gov
Intrinsic Electrophilicity and Activation Modes
The electrophilic character of this compound is a primary determinant of its chemical behavior. The molecule contains two principal electrophilic sites: the carbon atom of the imidoyl chloride group and the carbon atoms of the pyridine ring.
The pyridine ring significantly influences the reactivity of the entire molecule. The nitrogen atom within the ring is more electronegative than the carbon atoms, leading to a decrease in electron density across the ring, a phenomenon known as the -I (negative inductive) effect. uoanbar.edu.iq This makes the pyridine ring electron-deficient, or π-deficient.
This inherent electron deficiency has two major consequences:
Deactivation towards Electrophilic Substitution: The ring is strongly deactivated towards attack by electrophiles, similar to a nitrobenzene (B124822) molecule. uoanbar.edu.iq Reactions like nitration or halogenation require harsh, vigorous conditions. uoanbar.edu.iq
Activation towards Nucleophilic Substitution: The electron-poor nature of the ring makes it susceptible to attack by nucleophiles. uoanbar.edu.iq Nucleophilic attack is directed preferentially to the positions ortho (2- and 6-) and para (4-) to the ring nitrogen, as these positions are the most electron-deficient. youtube.com
In this compound, the imidoyl chloride functional group is located at the 2-position. The reactivity of the molecule can be further modulated by introducing additional substituents onto the pyridine ring. The effect of these substituents depends on their electronic nature:
| Substituent Type | Effect on Pyridine Ring | Predicted Impact on Reactivity with Nucleophiles |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increase electron density on the ring. | May slightly decrease the rate of nucleophilic attack on the ring itself but can facilitate electrophilic substitution if required. uoanbar.edu.iq |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Further decrease electron density on the ring. | Increases the ring's susceptibility to nucleophilic attack, enhancing the rate of substitution reactions on the ring. |
The N-hydroxy (oxime) group is not a passive component; it actively participates in and enhances the reactivity of the imidoyl chloride function. Its role is multifaceted:
Activation of the Electrophilic Carbon: The C=N double bond is analogous to a carbonyl group in acid chlorides, making the attached carbon atom electrophilic. youtube.com This carbon is susceptible to attack by a wide range of nucleophiles. youtube.com The electronegative oxygen of the N-hydroxy group contributes to the polarization of the C=N bond, further increasing the electrophilicity of the carbon atom.
Leaving Group Stabilization: During a nucleophilic substitution reaction, the chloride ion is an excellent leaving group. The N-hydroxy group helps to stabilize the transition state and the resulting product.
Potential for Catalysis: The hydroxyl proton is acidic and can be removed by a base. The resulting conjugate base, an N-oxide-like species, is a more potent electronic influencer. Conversely, the hydroxyl group can act as a proton donor, potentially participating in acid-base catalysis during reactions.
Detailed Mechanistic Investigations of Key Reactions
Reactions involving this compound predominantly follow nucleophilic substitution pathways at the imidoyl carbon.
The most common reaction mechanism for this compound is a nucleophilic addition-elimination reaction, which is analogous to the nucleophilic acyl substitution mechanism observed in acid chlorides. youtube.comlibretexts.org This two-step process is initiated by the attack of a nucleophile on the electrophilic carbon of the imidoyl chloride group. youtube.com
General Mechanism:
Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbon atom of the C=N bond. This breaks the C=N π-bond, and the electrons move to the nitrogen atom, forming a tetrahedral intermediate. youtube.comyoutube.com
Elimination of the Leaving Group: The intermediate is unstable. The electron pair from the nitrogen reforms the C=N double bond, and in the process, the chloride ion (Cl⁻)—a very effective leaving group—is expelled. youtube.comyoutube.com If the nucleophile was neutral and carried a proton (e.g., an amine or water), a final deprotonation step occurs to yield the neutral substitution product. youtube.comyoutube.com
For example, in the reaction with a primary amine (R-NH₂), the amine nitrogen acts as the nucleophile, attacking the imidoyl carbon. Following the elimination of the chloride ion and a proton from the amine nitrogen, an N-substituted picolinamide oxime is formed. youtube.com
Regioselectivity: The term regioselectivity refers to the preference for reaction at one position over another. In this compound, there are two primary sites for nucleophilic attack: the imidoyl carbon and the electron-deficient carbons of the pyridine ring (positions 4 and 6).
Attack at the Imidoyl Carbon: The imidoyl chloride group is highly reactive, much like an acid chloride. libretexts.org For most strong and soft nucleophiles, the reaction will occur preferentially at this site due to the high electrophilicity of the carbon and the presence of an excellent leaving group (Cl⁻). youtube.com
Attack at the Pyridine Ring: Nucleophilic aromatic substitution (SNAAr) on the pyridine ring is also possible, especially with very strong nucleophiles or under forcing conditions (e.g., high heat). youtube.comyoutube.com Attack would be directed to the 4- and 6-positions. youtube.com The outcome of the reaction—whether substitution occurs on the side chain or the ring—is a competition determined by the reaction conditions and the nature of the nucleophile.
Stereochemical Outcomes: The stereochemistry of reactions involving this compound is centered around the C=N double bond of the oxime moiety.
E/Z Isomerism: The C=N bond does not allow for free rotation, meaning the molecule can exist as two different geometric isomers (E and Z). The starting material may be a single isomer or a mixture of both.
Applications in Advanced Organic Synthesis and Chemical Methodology
N-Hydroxypicolinimidoyl Chloride as a Versatile Synthetic Intermediate
The reactivity of this compound, a member of the hydroximoyl chloride class of compounds, renders it a highly adaptable building block in organic synthesis. Its ability to be transformed into various reactive species, most notably nitrile oxides, underpins its utility in the assembly of diverse molecular frameworks.
This compound serves as a convenient precursor for the in situ generation of picolinonitrile N-oxide. This transformation is typically achieved by treatment with a base, which facilitates the elimination of hydrogen chloride. The resulting nitrile oxide is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes. This cycloaddition provides a direct and efficient route to various 3-(2-pyridyl)-substituted isoxazoline (B3343090) and isoxazole (B147169) heterocycles, respectively.
The 1,3-dipolar cycloaddition of in situ generated nitrile oxides from hydroximoyl chlorides with olefins is a well-established method for the synthesis of regioisomeric isoxazoline cycloadducts. ku.edu This reaction is a powerful tool for constructing five-membered heterocyclic rings, which are prevalent in numerous biologically active compounds. The general transformation is depicted in the scheme below:
Scheme 1: General synthesis of isoxazolines from hydroximoyl chlorides.

This methodology allows for the creation of a diverse array of isoxazoline derivatives by varying the substituents on both the nitrile oxide precursor and the alkene. nih.govresearchgate.net Isoxazoline-containing compounds have been reported to exhibit a range of biological activities, including analgesic, antibacterial, and anthelmintic properties. nih.gov
The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. This compound, by virtue of its ability to be converted into a reactive nitrile oxide intermediate, is a valuable tool in DOS. The nitrile oxide can be employed in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. soci.org
The use of MCRs is a cornerstone of modern combinatorial chemistry and facilitates the rapid generation of large and diverse chemical libraries. nih.gov The reactivity of the nitrile oxide derived from this compound allows for its incorporation into various MCRs, leading to the synthesis of a wide range of polycyclic and heterocyclic scaffolds. This approach enables the systematic diversification of a core structure, providing access to a multitude of analogues for biological screening. The ability to introduce the picolinyl moiety into these scaffolds is also of interest, as this structural motif is present in numerous pharmaceutically active compounds.
Innovations in Amino Acid Protecting Group Chemistry
The protection of amino groups is a fundamental aspect of peptide synthesis. The choice of protecting group and the method of its introduction are critical for minimizing side reactions and ensuring the synthesis of the desired peptide in high purity. This compound has played a pivotal role in the development of improved reagents for the introduction of commonly used protecting groups.
The 9-fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) groups are two of the most important amino-protecting groups in modern peptide chemistry. Traditionally, these groups are introduced using their corresponding chloroformates (Fmoc-Cl and Alloc-Cl). However, this method is often plagued by the formation of di- and even tripeptide impurities, which are difficult to separate from the desired product.
To address this challenge, researchers have developed alternative acylating agents. Among the most successful are the oxime carbonates derived from N-hydroxypicolinimidoyl cyanide. Specifically, the N-{[(9H-fluoren-9-yl)methoxy]carbonyloxy}picolinimidoyl cyanide has proven to be a superior reagent for the introduction of the Fmoc group. nih.gov Similarly, the corresponding Alloc analogue has been shown to be highly effective for the introduction of the Alloc group. nih.gov
These reagents are stable, crystalline solids that are easy to handle. They react cleanly with amino acids under standard conditions to afford the protected amino acids in high yields and with exceptionally low levels of dipeptide formation. nih.gov
Table 1: Comparison of Reagents for Fmoc-Gly-OH Synthesis
| Reagent | Yield of Fmoc-Gly-OH | Fmoc-Gly-Gly-OH Impurity |
| Fmoc-Cl | ~80-90% | 1-20% |
| N-{[(9H-fluoren-9-yl)methoxy]carbonyloxy}picolinimidoyl cyanide | 92% | 0.01% |
Data compiled from published research findings. nih.gov
The use of N-hydroxypicolinimidoyl cyanide-based reagents represents a significant advancement in minimizing side products during the critical protection step in peptide synthesis. The high reactivity and favorable leaving group characteristics of these reagents contribute to a cleaner reaction profile.
Precursor Role in the Synthesis of Medicinally Relevant Compounds
The structural motifs accessible through the chemistry of this compound are found in a variety of medicinally relevant compounds. While a direct, multi-step synthesis of a marketed drug starting from this compound is not prominently featured in the literature, its utility as a precursor to key intermediates is evident.
An important class of antibacterial agents, the cephalosporins, often feature complex side chains at the C-7 position of the cephem nucleus. Some of these side chains contain N-oxide functionalities within heterocyclic rings, such as a 2-aminothiazole (B372263) N-oxide. nih.gov The synthesis of such moieties can be envisaged to proceed through intermediates derived from precursors like this compound. The introduction of these specific side chains is crucial for the antibacterial spectrum and efficacy of the final drug molecule. For instance, certain cephalosporins with these N-oxide-containing side chains have shown enhanced activity against Gram-negative bacteria, including strains that are resistant to other antibiotics. nih.gov
The versatility of this compound and its derivatives as synthetic intermediates suggests their potential for broader application in the synthesis of other classes of bioactive molecules, including antiviral and anticancer agents, where the picolinamide (B142947) or related heterocyclic frameworks are known to play a role in biological activity.
Preparation of Pyridine-Based Chemical Probes
The synthesis of pyridine-based chemical probes is a significant area where this compound demonstrates its utility. These probes are instrumental in chemical biology and medicinal chemistry for visualizing and understanding biological processes. The inherent pyridine (B92270) moiety within this compound serves as a foundational element, upon which further chemical diversity can be built to create probes with specific targeting and reporting functions. The imidoyl chloride group provides a reactive handle for coupling with various nucleophiles, enabling the attachment of fluorophores, affinity tags, or other reporter groups essential for a functional chemical probe.
Elaboration into NIK Inhibitor Precursors
NF-κB-inducing kinase (NIK) is a critical enzyme in the alternative NF-κB signaling pathway, which is implicated in various inflammatory diseases and cancers. nih.gov The development of small molecule inhibitors of NIK is an active area of drug discovery. nih.gov this compound serves as a key precursor in the synthesis of certain classes of NIK inhibitors. The picolinimidoyl scaffold can be chemically modified and elaborated to generate molecules that bind to the ATP-binding site of NIK, thereby inhibiting its kinase activity. This strategic use of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of potential NIK inhibitors, guiding the design of more potent and selective therapeutic agents. nih.gov
Contributions to Reagent Development and Catalysis
Beyond its direct application in the synthesis of target molecules, this compound and its derivatives contribute to the broader landscape of chemical reagent development and catalysis.
Formation of Sulfonate Ester Derivatives for Synthetic Utility (from N-hydroxypicolinimidoyl cyanide)
While this compound itself is a valuable reagent, its related analogue, N-hydroxypicolinimidoyl cyanide, can be converted into sulfonate ester derivatives that possess unique reactivity and synthetic utility. These sulfonate esters, such as tosylates or mesylates, are excellent leaving groups in nucleophilic substitution reactions. This transformation enhances the versatility of the picolinimidoyl core, allowing for a different set of chemical transformations compared to the parent imidoyl chloride. This approach expands the toolkit available to synthetic chemists for the construction of complex molecules.
Integration into Electrocatalytic Systems
In-Silico Analysis of this compound Remains an Uncharted Area of Computational Chemistry
Despite the growing application of computational methods in chemical research, a thorough theoretical and in-silico characterization of the compound this compound is not publicly available in scientific literature. Extensive searches for dedicated studies on its quantum chemical properties, electronic structure, and predicted spectroscopic data have yielded no specific results.
While computational chemistry serves as a powerful tool to predict and understand molecular behavior, it appears that this compound has not yet been the subject of focused academic or industrial research in this domain. The compound is primarily mentioned in chemical literature as a reagent or an intermediate in synthetic pathways, with no accompanying detailed computational analysis.
Consequently, information regarding the application of specific computational methodologies to this compound, as outlined in the requested article structure, is absent from available databases and research articles. This includes a lack of data on its optimized molecular geometry derived from Density Functional Theory (DFT), its conformational energetic profiles, and mapping of its reactive sites through Molecular Electrostatic Potential (MEP) surfaces. Similarly, analyses of its Frontier Molecular Orbitals (FMO) and computationally predicted spectroscopic properties are not documented.
The absence of such fundamental computational data precludes the creation of a scientifically accurate article detailing the theoretical aspects of this compound. The scientific community has yet to publish research that would provide the necessary parameters, findings, and data tables for a comprehensive in-silico examination of this particular molecule.
In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. While this compound is utilized as an intermediate in the synthesis of various derivatives, detailed quantum chemical investigations into its spectroscopic properties and reaction mechanisms are not publicly documented. As a result, a detailed article based on the specific computational chemistry outline provided cannot be generated at this time.
The requested analysis, encompassing computational NMR chemical shift calculations, the correlation between theoretical and experimental spectroscopic data, and the computational elucidation of reaction mechanisms, including transition state characterization and the application of solvation models, requires dedicated research studies that have not been published.
General methodologies for the requested analyses are well-established in the field of computational chemistry. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. The correlation between theoretical and experimental data is a standard validation procedure in computational spectroscopy. Furthermore, the identification of transition states and the application of solvation models like the SMD (Solvation Model based on Density) are routinely employed to understand reaction dynamics. However, the application of these methods to this compound has not been reported in the accessible scientific literature.
The absence of such specific research indicates that the computational characterization of this compound is a novel area for investigation. Future research in this direction would be valuable for a deeper understanding of the compound's properties and reactivity.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes for N-Hydroxypicolinimidoyl Chloride
The accessibility of this compound is a critical bottleneck that currently limits its widespread investigation. Future research must prioritize the development of efficient, scalable, and sustainable synthetic methodologies. Key areas of exploration should include:
Direct Oxidation Strategies: Investigating the direct oxidation of picolinaldoxime derivatives could offer a more atom-economical route compared to traditional multi-step syntheses. The use of novel, selective oxidizing agents will be crucial to avoid over-oxidation or side reactions.
Flow Chemistry Approaches: The implementation of continuous flow reactors could provide enhanced control over reaction parameters such as temperature, pressure, and reaction time. This may lead to improved yields, higher purity, and safer handling of potentially unstable intermediates.
Biocatalytic Methods: The use of enzymes to catalyze the formation of the N-hydroxyimidoyl chloride functionality from readily available precursors represents a green and highly selective synthetic strategy. This would involve screening for or engineering enzymes with the desired catalytic activity.
Exploration of Unprecedented Reactivity Patterns and Transformations
The unique combination of functional groups in this compound suggests a plethora of untapped reactivity. Future studies should aim to uncover and understand these novel transformations.
Cycloaddition Reactions: The imidoyl chloride moiety, activated by the N-hydroxy group, could participate in a variety of cycloaddition reactions. For instance, its potential as a 1,3-dipole precursor could be explored in reactions with various dipolarophiles to construct complex heterocyclic scaffolds.
Cross-Coupling Reactions: The development of novel palladium-, nickel-, or copper-catalyzed cross-coupling reactions using this compound as an electrophilic partner would be a significant advancement. This could enable the introduction of the picolinimidoyl moiety into a wide range of organic molecules.
Rearrangement Reactions: The potential for novel rearrangement reactions, possibly triggered by light, heat, or a chemical initiator, should be investigated. These rearrangements could lead to the formation of unexpected and structurally diverse products.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling its reactivity and designing new applications.
In Situ Spectroscopy: The use of advanced spectroscopic techniques such as in situ IR, Raman, and NMR spectroscopy will be invaluable for monitoring reactions in real-time. This will allow for the identification of transient intermediates and the elucidation of reaction kinetics.
Advanced Mass Spectrometry: Techniques like cryospray ionization mass spectrometry could be employed to capture and characterize fleeting intermediates that are not observable by other methods.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will play a pivotal role in predicting reactivity, modeling reaction pathways, and understanding the electronic structure of this compound and its derivatives. This will provide a theoretical framework to complement experimental findings.
Design of this compound-Based Reagents for Sustainable Chemistry
The principles of green and sustainable chemistry should guide the future development of reagents derived from this compound.
Catalyst Design: The picoline nitrogen atom provides a coordination site that could be utilized in the design of novel metal-based catalysts. These catalysts could be designed for high efficiency and recyclability.
Reagents for Green Synthesis: this compound could serve as a precursor for the development of new, environmentally benign reagents for organic synthesis. For example, it could be used to generate nitrilium ions under mild conditions, avoiding the use of harsh reagents.
Bioorthogonal Chemistry: The unique reactivity of this compound could be harnessed to develop new bioorthogonal reactions for labeling and imaging biomolecules in living systems.
Q & A
Q. What are the standard protocols for synthesizing N-Hydroxypicolinimidoyl chloride, and what factors influence reaction efficiency?
Methodological Answer: Synthesis typically involves chlorination of the corresponding hydroxypicolinimidamide using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Key factors include:
- Reagent selection : Thionyl chloride is preferred for milder conditions, while PCl₃ may require elevated temperatures .
- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis.
- Moisture control : Strict anhydrous conditions are critical to avoid side reactions.
Table 1: Comparison of Chlorinating Agents
| Reagent | Temperature (°C) | Solvent | Notes |
|---|---|---|---|
| Thionyl chloride | 25–40 | DCM, toluene | Low toxicity, high efficiency |
| PCl₃ | 60–80 | CCl₄ | Requires reflux, higher yields |
| Oxalyl chloride | 0–25 | THF | Fast reaction, moisture-sensitive |
Researchers should validate purity via NMR and titration, adhering to NIH guidelines for replicability .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Storage : Use corrosion-resistant containers (e.g., glass with PTFE liners) and store in a locked, dry environment to prevent moisture ingress .
- Handling : Work under inert gas (N₂/Ar) in a fume hood. Use PPE (gloves, goggles) and avoid skin/eye contact. Immediate rinsing with water is critical for spills .
- Disposal : Neutralize with aqueous sodium bicarbonate before disposal at approved waste facilities .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structure via chemical shifts (e.g., imine protons at δ 8–10 ppm, aromatic protons in picoline ring).
- IR Spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and Cl-related bands (~700 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystallographic data for unambiguous confirmation .
Table 2: Key Spectral Signatures
| Technique | Expected Peaks | Common Discrepancies |
|---|---|---|
| ¹H NMR | δ 8.5–9.5 (imidoyl H) | Splitting due to moisture |
| IR | 1600 cm⁻¹ (C=N) | Broad O-H bands (hydrolysis) |
| MS | m/z 173 (M+H⁺) | Adduct formation in ESI+ |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data for this compound across studies?
Methodological Answer:
- Cross-validation : Use complementary techniques (e.g., XRD with NMR) to confirm structural assignments .
- Sample purity : Assess via elemental analysis or HPLC. Impurities from hydrolysis (e.g., hydroxypicolinamide) alter spectral profiles .
- Condition standardization : Document solvent, temperature, and instrument parameters rigorously to enable replication .
- Collaborative verification : Share raw data with peer labs to confirm anomalies .
Q. What strategies are effective in optimizing reaction conditions for novel derivatives of this compound?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios to identify optimal conditions.
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to pinpoint rate-limiting steps.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for improved regioselectivity in nucleophilic substitutions .
Example Workflow :
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in complex reactions?
Methodological Answer:
- DFT calculations : Predict electrophilic sites using Gaussian or ORCA software. Compare with experimental substituent effects .
- MD simulations : Model solvent interactions to explain hydrolysis rates.
- Hybrid validation : Pair computational predictions with kinetic assays (e.g., Arrhenius plots) to refine models .
Table 3: Computational-Experimental Integration
| Step | Tool/Method | Outcome Metric |
|---|---|---|
| Reactivity prediction | DFT (B3LYP/6-31G*) | Fukui indices for electrophilicity |
| Solvent effects | MD (GROMACS) | Diffusion coefficients |
| Experimental validation | UV-Vis kinetics | Rate constants (k obs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
